N-(1-benzyl-4-piperidinyl)-2-(4-bromophenyl)acetamide belongs to the arylpiperidine class of organic compounds. This class is known for its diverse pharmacological activities, frequently exhibiting interactions with receptors in the central nervous system. [, , , ] Therefore, this compound holds potential as a valuable tool in pharmacological research, particularly in investigating neurotransmitter systems.
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in the treatment of neurodegenerative diseases. This compound combines a piperidine structure with a benzyl group, linked to a 4-bromophenyl acetamide moiety, which contributes to its biological activity.
The compound is synthesized through various chemical methods, which are detailed in the synthesis analysis section. It has been discussed in several scientific publications focusing on its synthesis and pharmacological properties, particularly in relation to cholinesterase inhibition and potential neuroprotective effects .
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide can be classified as an amide due to the presence of the acetamide functional group. Its structure indicates it is a derivative of piperidine, which is often associated with various pharmacological activities.
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide typically involves several key steps:
The reactions are generally conducted under controlled conditions to optimize yield and purity. Solvents such as dichloromethane or dimethylformamide are commonly employed, and purification techniques like recrystallization or chromatography may be used to isolate the final product .
The molecular formula for N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide is . The structure features:
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide primarily involves its role as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs). By inhibiting these enzymes, the compound increases the levels of neurotransmitters such as acetylcholine in the brain, which may enhance cognitive functions and provide therapeutic effects against neurodegenerative diseases like Alzheimer's disease.
In vitro studies have shown that this compound exhibits significant inhibitory activity against AChE with IC50 values indicating its potency . Additionally, its ability to cross the blood-brain barrier suggests potential for central nervous system applications.
Relevant data includes:
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide has potential applications in:
N-(1-Benzylpiperidin-4-yl)-2-(4-bromophenyl)acetamide integrates three pharmacologically significant moieties: a 1-benzylpiperidine unit, a brominated aryl system, and an acetamide linker. The molecular formula is inferred as C₂₀H₂₃BrN₂O (molecular weight: ~387.3 g/mol), combining features from structural analogs like N-(1-benzylpiperidin-4-yl)acetamide (C₁₄H₂₀N₂O) [1] and N-(4-bromophenyl)acetamide . The benzylpiperidine fragment provides a tertiary nitrogen for hydrogen bonding, while the 4-bromophenyl group confers distinct electronic and steric properties. The acetamide bridge (–NH–C(=O)–CH₂–) connects these units, enabling conformational flexibility and serving as a hydrogen-bond donor/acceptor [1] [4].
Fragment | Role | Example from Literature |
---|---|---|
1-Benzylpiperidine | Basic nitrogen for receptor interaction; enhances blood-brain barrier penetration | N-(1-Benzylpiperidin-4-yl)acetamide (C₁₄H₂₀N₂O) [1] |
4-Bromophenyl | Electron-withdrawing group; influences σ-receptor affinity and lipophilicity | N-(4-Bromophenyl)acetamide |
Acetamide linker | Conformational flexibility; H-bond donor/acceptor | 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide [4] |
Piperidine derivatives exhibit broad bioactivity, particularly in central nervous system (CNS) targeting. The 1-benzylpiperidine moiety facilitates interactions with sigma receptors, opioid receptors, and ion channels due to its hydrophobic aromatic ring and basic nitrogen [3] [6]. For example, N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide (C₂₃H₂₇FN₄O₂) demonstrates the scaffold’s adaptability in designing receptor modulators [6]. Acetamide linkers, as seen in N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(2-methoxyphenoxy)acetamide (C₁₇H₂₆N₂O₄), enhance metabolic stability and membrane permeability by balancing hydrophilicity and lipophilicity [5]. This balance is critical for optimizing pharmacokinetics in neurotherapeutics and anticancer agents [3] [7].
Compound | Biological Activity | Key Structural Features |
---|---|---|
N-(1-Benzylpiperidin-4-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (C₂₂H₂₉N₅O₂S) [3] | Enzyme/receptor modulation | Piperidine + acetamide + heteroaromatic system |
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives [7] | Antimicrobial and antiproliferative agents | Bromophenyl + acetamide + thiazole |
The 4-bromophenyl group is a strategic modification in sigma receptor ligands due to its dual electronic and steric effects. The bromine atom’s electronegativity (Pauling scale: 2.96) and large atomic radius enhance ligand-receptor binding via halogen bonding and hydrophobic interactions [6] . Computational studies of N-(4-bromophenyl)acetamide reveal altered electron density at the amide carbonyl oxygen, increasing hydrogen-bond acceptor strength by 15–20% compared to non-halogenated analogs . Additionally, bromine improves lipophilicity (logP increased by ~1.2 units), promoting CNS penetration—a key factor for sigma-1 receptor ligands targeting neurological disorders [6] . This substitution also reduces metabolic deactivation, as evidenced by the stability of brominated thiazole acetamides in antiproliferative assays [7].
Property | Effect of 4-Bromophenyl Group | Experimental Evidence |
---|---|---|
Lipophilicity | ↑ logP by 1.0–1.5 units | N-(4-Bromophenyl)acetamide (logP = 2.41) |
Metabolic Stability | Resistance to oxidative degradation | Enhanced half-life in microsomal assays [7] |
Receptor Affinity | Kᵢ values ≤100 nM for sigma receptors | Halogen bonding with Thr168/Trp164 residues [6] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: